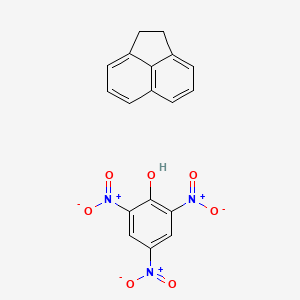
Acenaphthene, monopicrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acenaphthene, monopicrate is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) consisting of naphthalene with an ethylene bridge connecting positions 1 and 8. Acenaphthene is a colorless solid that is primarily obtained from coal tar. The monopicrate derivative is formed by the reaction of acenaphthene with picric acid, resulting in a compound that has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acenaphthene, monopicrate typically involves the reaction of acenaphthene with picric acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the monopicrate derivative. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is purified using industrial crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Acenaphthene, monopicrate undergoes various chemical reactions, including:
Oxidation: Acenaphthene can be oxidized to form acenaphthoquinone, which is a key intermediate in the synthesis of other compounds.
Reduction: Reduction of acenaphthene can lead to the formation of acenaphthylene.
Substitution: The aromatic nature of acenaphthene allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Acenaphthoquinone
Reduction: Acenaphthylene
Substitution: Nitroacenaphthene, halogenated acenaphthene derivatives
Scientific Research Applications
Acenaphthene, monopicrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: Acenaphthene is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acenaphthene, monopicrate involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including cytotoxicity and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Acenaphthylene: A related compound that is formed by the reduction of acenaphthene.
Acenaphthoquinone: An oxidation product of acenaphthene with applications in organic synthesis.
Naphthalene: A simpler PAH that serves as a structural basis for acenaphthene.
Uniqueness
Acenaphthene, monopicrate is unique due to its specific chemical structure and the presence of the picrate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
4599-99-9 |
|---|---|
Molecular Formula |
C18H13N3O7 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
1,2-dihydroacenaphthylene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H10.C6H3N3O7/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H,7-8H2;1-2,10H |
InChI Key |
ISHOGBQUWROIFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC3=C2C1=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















